molecular formula C14H14N2O3 B2635925 (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide CAS No. 2138241-12-8

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

Cat. No.: B2635925
CAS No.: 2138241-12-8
M. Wt: 258.277
InChI Key: NJNWBFHBWFBWNN-MXWKQRLJSA-N
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Description

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[320]heptane-6-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the intramolecular cyclization of suitable precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one
  • tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Uniqueness

What sets (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide apart from similar compounds is its specific stereochemistry and functional groups. These features confer unique reactivity and interaction profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-12(17)9-6-10-11(9)14(19)16(13(10)18)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H2,15,17)/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWBFHBWFBWNN-MXWKQRLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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